4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

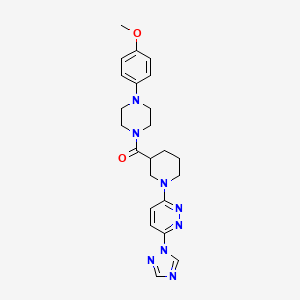

The compound “4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of two nitrogen atoms and three carbon atoms . The presence of bromophenyl groups suggests that this compound may have interesting chemical properties, such as being a good leaving group in reactions.

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the triazine ring. The bromophenyl groups could add some degree of polarity to the molecule .Chemical Reactions Analysis

Again, while specific reactions involving “4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine” are not available, compounds with similar structures are often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present on the triazine ring. For example, the presence of bromine atoms would likely make the compound relatively heavy and possibly quite reactive .Applications De Recherche Scientifique

Luminescent Materials for Detection

4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine derivatives have been synthesized and applied in the development of luminescent covalent-organic polymers (COPs). These COPs demonstrate high sensitivity and fast response to nitroaromatic explosives, highlighting their potential as materials for detecting explosives and small organic molecules due to their high surface area, hydrothermal stability, and unique graphene-like layer texture (Xiang & Cao, 2012).

Advanced Optical Materials

The compound has been involved in the synthesis of new π-conjugated dendritic fluorophores, contributing to research on two-photon absorption properties. These materials are promising for applications requiring strong two-photon absorption, such as in photopolymerization, due to their significant fluorescence quantum yields and two-photon fluorescence, highlighting their potential as efficient fluorophores for advanced optical applications (Yan et al., 2007).

Chemical Sensing and Extraction

Research into the palladium-catalyzed reactions of bis(bromophenyl) substituted 1,2,4-triazines with primary amines has led to the development of novel ligands for chemoselective minor actinide extraction processes. This application is crucial for the nuclear fuel cycle and environmental cleanup, as these ligands can selectively bind to and extract minor actinides from nuclear waste streams (Tai et al., 2015).

Nanofiltration Membranes

In the field of environmental engineering, derivatives of 4,6-Bis(4-bromophenyl)-1,3,5-triazin-2-amine have been utilized in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and are effective for the treatment of dye solutions, offering a promising solution for water purification and the treatment of industrial effluents (Liu et al., 2012).

Electroluminescent Materials

The compound has contributed to the synthesis and characterization of polyfluorene-based conjugated polymers containing bipolar groups for electroluminescent applications. These materials, integrating electron-rich and electron-deficient moieties, exhibit promising properties for use in polymer light-emitting diodes (PLEDs), showcasing their potential in the development of advanced electroluminescent devices (Huang et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

4,6-bis(4-bromophenyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2N4/c16-11-5-1-9(2-6-11)13-19-14(21-15(18)20-13)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKPNXQFFQVTEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)N)C3=CC=C(C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2642972.png)

![1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2642973.png)

![1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2642977.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2642980.png)

![N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide](/img/no-structure.png)

![3-benzyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2642983.png)

![1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2642986.png)

![3-fluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2642988.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2642993.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2642994.png)